Based on its molecular structure, 4-Bromo-2-ethylaniline contains an aromatic ring (benzene) with a bromine atom attached at the 4th position and an ethyl group (C2H5) attached at the 2nd position, linked to an amine group (NH2). This combination of functional groups suggests potential applications in various areas of scientific research, although specific examples are currently lacking in the public domain.
Here are some potential areas where 4-Bromo-2-ethylaniline could be used in scientific research, based on the presence of the aforementioned functional groups:
4-Bromo-2-ethylaniline is an organic compound with the molecular formula . It belongs to the class of brominated anilines, where the hydrogen atoms at the 4th and 2nd positions of the benzene ring are substituted by a bromine atom and an ethyl group, respectively. This compound is characterized by its distinct chemical structure, which contributes to its reactivity and utility in various chemical applications. It is primarily recognized for its role as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals .
Research indicates that derivatives of 4-Bromo-2-ethylaniline exhibit potential biological activity, particularly in medicinal chemistry. Notably, it has been identified as a potent and selective inhibitor of protein tyrosine phosphatase 1B, which plays a significant role in insulin signaling pathways. By inhibiting this enzyme, 4-Bromo-2-ethylaniline may enhance insulin sensitivity, presenting potential therapeutic applications for conditions such as type 2 diabetes .
In industrial settings, large-scale bromination reactions are employed under controlled conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often utilized for consistent quality and efficiency .
4-Bromo-2-ethylaniline is widely used across various industries:
Studies on the interactions of 4-Bromo-2-ethylaniline with biological targets have highlighted its mechanism of action as an inhibitor of protein tyrosine phosphatase 1B. This inhibition affects multiple biochemical pathways related to insulin signaling, indicating its potential use in managing metabolic disorders .
The uniqueness of 4-Bromo-2-ethylaniline lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This structural characteristic enhances its reactivity and applicability in various synthetic pathways .
The synthesis of 4-bromo-2-ethylaniline traces back to mid-20th-century bromination techniques. Early methods employed N-bromosuccinimide (NBS) for regioselective bromination of 2-ethylaniline derivatives. For example, BuuHoi et al. demonstrated that bromination of N-acetyl-2-ethylaniline with NBS in carbon tetrachloride yielded N-(4-bromo-2-ethylphenyl)acetamide, which was subsequently hydrolyzed to the target compound. This approach achieved moderate selectivity but required harsh conditions.
Modern protocols prioritize solvent and catalyst optimization. A 2014 Chinese patent (CN103787895A) detailed a two-step process:
4-Bromo-2-ethylaniline represents a trisubstituted benzene derivative featuring an amino group, a bromine atom, and an ethyl group positioned at the 1-, 4-, and 2-positions respectively on the aromatic ring [1] [2] [3]. The molecular formula C₈H₁₀BrN corresponds to a molecular weight of 200.08 g/mol, with the compound existing as a clear colorless to yellow liquid under standard conditions [4] [5].
The aromatic ring system maintains the characteristic planar geometry typical of benzene derivatives, with carbon-carbon bond lengths ranging from 1.39 to 1.40 Å [6]. The carbon-nitrogen bond connecting the amino group to the aromatic ring exhibits typical aromatic amine characteristics, with bond lengths between 1.40-1.42 Å, indicating partial double bond character due to resonance delocalization [6]. The carbon-bromine bond length approximates 1.89-1.90 Å, consistent with literature values for aromatic bromides [6].
The ethyl substituent at the 2-position introduces conformational flexibility through its single rotatable bond [7]. The carbon-carbon bond within the ethyl group maintains the standard single bond length of approximately 1.54 Å, while carbon-hydrogen bonds measure approximately 1.09 Å [8]. The amino group exhibits nitrogen-hydrogen bond lengths of approximately 1.01 Å, with bond angles of 106-109°, reflecting the pyramidal geometry around the nitrogen atom [8].
Bond angles throughout the aromatic system remain close to the ideal 120° for sp² hybridized carbons, with minimal deviation due to the electronic effects of the substituents [8]. The C-C-N, C-C-Br, and C-C-C angles within the aromatic ring maintain values near 120°, while the ethyl group exhibits tetrahedral geometry with H-C-H and C-C-H angles approximating 109.5° [8].
The conformational behavior of 4-bromo-2-ethylaniline is primarily governed by the rotational freedom of the ethyl group at the 2-position and the pyramidal inversion of the amino group. The compound possesses one rotatable bond corresponding to the C-C bond connecting the ethyl group to the aromatic ring [7]. This rotational degree of freedom allows for multiple conformational states with varying energies.
The amino group exhibits rapid pyramidal inversion under ambient conditions, with the nitrogen atom alternating between two pyramidal configurations. This process occurs with minimal energy barriers, typically less than 25 kJ/mol for simple aniline derivatives [9]. The presence of the electron-withdrawing bromine substituent and the electron-donating ethyl group creates an asymmetric electronic environment that may influence the preferred orientation of the amino group.
Theoretical calculations suggest that the ethyl group preferentially adopts conformations that minimize steric interactions with both the amino group and the bromine substituent [10]. The gauche conformation around the ethyl chain represents the energetically favored arrangement, consistent with observations in similar substituted aniline derivatives [10]. The energy difference between rotational conformers typically ranges from 2-8 kJ/mol, allowing for rapid interconversion at room temperature.
The overall molecular conformation is influenced by intramolecular interactions, including potential hydrogen bonding between the amino protons and the π-electron system of the aromatic ring. Computational studies on related compounds indicate that such interactions can stabilize specific conformational arrangements by 5-15 kJ/mol [12].
While specific single-crystal X-ray diffraction data for 4-bromo-2-ethylaniline are not extensively documented in the available literature, crystallographic studies of closely related compounds provide valuable insights into the solid-state structure. Comparative analysis with similar bromoaniline derivatives reveals characteristic packing patterns and intermolecular interactions.
Related crystallographic investigations of substituted anilines demonstrate that these compounds typically crystallize in monoclinic or orthorhombic space groups [6] [13]. The molecular packing is predominantly governed by intermolecular hydrogen bonding between amino groups and neighboring molecules, creating extended networks throughout the crystal lattice.
For structurally similar compounds such as (E)-4-bromo-2-[(4-ethylphenyl)iminomethyl]phenol, crystallographic data reveal unit cell parameters with space group characteristics including a = 6.2280(6) Å, b = 7.0292(7) Å, and c = 30.237(4) Å for orthorhombic systems [6] [13]. These studies indicate that bromine atoms participate in weak intermolecular interactions, contributing to crystal stability through halogen bonding effects.
The molecular conformation in the solid state is influenced by intermolecular hydrogen bonding patterns, with N-H···N and N-H···Br interactions playing crucial roles in determining the overall crystal structure [6]. The presence of the ethyl substituent introduces additional van der Waals interactions that affect the molecular packing efficiency and crystal density, typically resulting in densities around 1.41-1.43 g/cm³ [5] [8].
Thermal analysis of related compounds suggests decomposition temperatures exceeding 200°C, indicating reasonable thermal stability in the crystalline state . The molecular orientation within the crystal lattice is optimized to maximize favorable intermolecular interactions while minimizing steric repulsions between bulky substituents.
The electronic structure of 4-bromo-2-ethylaniline reflects the combined influence of the electron-donating amino and ethyl groups with the electron-withdrawing bromine substituent. Density functional theory calculations on similar aniline derivatives reveal significant charge redistribution throughout the aromatic system [12].
The amino group serves as a strong electron-donating substituent through both inductive and resonance effects, increasing electron density at the ortho and para positions relative to the nitrogen attachment point . This electron donation is partially counteracted by the electron-withdrawing effect of the bromine atom at the 4-position, which depletes electron density through inductive effects and contributes to charge delocalization through its empty d-orbitals.
The ethyl group at the 2-position provides modest electron donation through hyperconjugation and inductive effects, further modulating the electronic distribution around the aromatic ring . This creates an asymmetric charge distribution with enhanced electron density near the amino group and reduced density in the vicinity of the bromine substituent.
Molecular orbital calculations indicate that the highest occupied molecular orbital primarily consists of the nitrogen lone pair and aromatic π-system, while the lowest unoccupied molecular orbital encompasses the aromatic π*-system with significant contribution from the bromine atom [12]. The HOMO-LUMO energy gap reflects the electronic communication between the donor and acceptor substituents, typically ranging from 4-6 eV for substituted anilines.
The topological polar surface area of 26.02 Ų indicates moderate polarity, while the calculated LogP value of 2.594 suggests favorable lipophilicity for biological applications [15] [7]. The fractional sp³ character of 0.25 reflects the predominantly aromatic nature of the molecule with limited saturated character confined to the ethyl substituent [16].
Flammable;Irritant